molecular formula C15H22ClNO3S B602921 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine CAS No. 1206124-59-5

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B602921
CAS No.: 1206124-59-5
M. Wt: 331.9g/mol
InChI Key: BERCRNNATRIEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is an organic compound with a complex structure that includes a sulfonyl group, a cyclohexylmethylamine moiety, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the chlorination of 2-methoxy-4-methylphenol, followed by sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with cyclohexylmethylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyclohexylmethylamine moiety may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar phenyl ring structure but differs in the substituents and overall molecular architecture.

    2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)sulfonyl]ethyl}amino)ethanol: Another compound with a similar sulfonyl group but different functional groups attached to the phenyl ring.

Uniqueness

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethylamine moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique applications and effects.

Properties

CAS No.

1206124-59-5

Molecular Formula

C15H22ClNO3S

Molecular Weight

331.9g/mol

IUPAC Name

5-chloro-N-cyclohexyl-2-methoxy-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H22ClNO3S/c1-11-9-14(20-3)15(10-13(11)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3

InChI Key

BERCRNNATRIEJR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C2CCCCC2)OC

Origin of Product

United States

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